

Experimental protocol for the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine

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Compound of Interest

Compound Name: 3-tert-Butylsulfanyl-pyridin-2-ylamine

Cat. No.: B1285546

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Application Note: Synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine

Abstract

This application note details a robust and reproducible experimental protocol for the synthesis of **3-tert-Butylsulfanyl-pyridin-2-ylamine**, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 2-amino-3-bromopyridine and tert-butylthiol. This protocol provides a reliable route to the target compound in good yield and purity. All experimental parameters, including reagent quantities, reaction conditions, and purification procedures, are thoroughly described.

Introduction

Pyridin-2-ylamine derivatives are important scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The introduction of a tert-butylsulfanyl group at the 3-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This protocol outlines a palladium-catalyzed C-S cross-coupling reaction, a powerful and versatile method for the formation of aryl thioether bonds. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of **3-tert-Butylsulfanyl-pyridin-2-ylamine**.

Experimental Protocol

Materials:

- 2-Amino-3-bromopyridine
- tert-Butylthiol
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$)
- Xantphos
- Sodium tert-butoxide ($NaOtBu$)
- Toluene (anhydrous)
- Ethyl acetate ($EtOAc$)
- Hexane
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Argon gas supply
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer with heating plate
- Rotary evaporator

- Silica gel for column chromatography

Procedure:

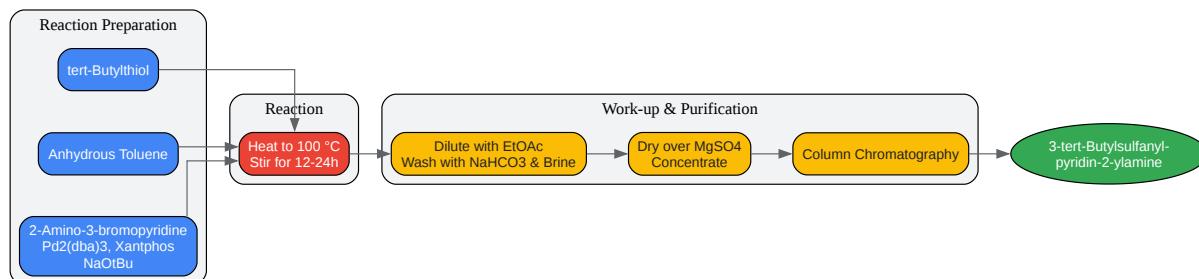
- Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-amino-3-bromopyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
- Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of tert-butylthiol (1.2 eq) via syringe.
- Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford **3-tert-Butylsulfanyl-pyridin-2-ylamine** as the final product.

Data Presentation

The following table summarizes the quantitative data for the reactants and the product.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalent	Amount	Physical State	Melting Point (°C)	Boiling Point (°C)
2-Amino-3-bromopyridine	13534-99-1	C ₅ H ₅ BrN ₂	173.01	1.0	(Specify)	Solid	63-67[1]	232
tert-Butylthiol	75-66-1	C ₄ H ₁₀ S	90.19	1.2	(Specify)	Liquid	-0.5[2]	62-65[2]
3-tert-Butylsulfanyl-pyridin-2-ylamine	551950-47-1	C ₉ H ₁₄ N ₂ S	182.29[3]	-	(Yield)	(Expected solid/oil)	-	-

Visualization of Experimental Workflow

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Caption: Experimental workflow for the synthesis of **3-tert-Butylsulfanyl-pyridin-2-ylamine**.

Safety Precautions

- This experiment should be carried out in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- tert-Butylthiol has a strong, unpleasant odor and is flammable. Handle with care.
- Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle under an inert atmosphere.
- Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

Conclusion

The described protocol provides an efficient method for the synthesis of **3-tert-Butylsulfanyl-pyridin-2-ylamine** via a palladium-catalyzed Buchwald-Hartwig C-S coupling reaction. This procedure is suitable for researchers in the fields of organic synthesis, medicinal chemistry, and

drug development. The clear, step-by-step instructions and tabulated data facilitate the reproduction of this synthesis.

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